Edotreotide yttrium Y-90 is a radiopharmaceutical compound primarily utilized in targeted radionuclide therapy for neuroendocrine tumors. This compound combines the somatostatin analogue, Tyr3-octreotide, with the radioactive isotope yttrium-90, enhancing its ability to selectively bind to somatostatin receptors present on tumor cells. The compound is classified as a small molecule and is currently investigational, indicating ongoing research into its efficacy and safety in clinical settings .
The synthesis of Edotreotide yttrium Y-90 involves conjugating the peptide Tyr3-octreotide with a chelator, typically 1,4,7,10-tetraazacyclododecane-N,N,N',N'-tetraacetic acid (DOTA), which facilitates the binding of yttrium-90. The process generally follows these steps:
The molecular formula of Edotreotide yttrium Y-90 is , with an average molecular weight of approximately 1508.53 g/mol. The structure consists of a complex arrangement featuring:
The detailed molecular structure can be represented by its SMILES notation, which encodes the arrangement of atoms and bonds in the molecule .
Edotreotide yttrium Y-90 participates in several key chemical reactions:
The mechanism by which Edotreotide yttrium Y-90 exerts its therapeutic effects involves several steps:
Edotreotide yttrium Y-90 exhibits several notable physical and chemical properties:
Edotreotide yttrium Y-90 is primarily used in scientific and clinical applications for treating neuroendocrine tumors that express somatostatin receptors. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3